N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide
CAS No.: 887201-02-7
Cat. No.: VC11889476
Molecular Formula: C19H16N4O3S2
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide - 887201-02-7](/images/structure/VC11889476.png)
Specification
CAS No. | 887201-02-7 |
---|---|
Molecular Formula | C19H16N4O3S2 |
Molecular Weight | 412.5 g/mol |
IUPAC Name | N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-sulfamoylbenzamide |
Standard InChI | InChI=1S/C19H16N4O3S2/c1-12-11-27-19-22-17(10-23(12)19)14-3-2-4-15(9-14)21-18(24)13-5-7-16(8-6-13)28(20,25)26/h2-11H,1H3,(H,21,24)(H2,20,25,26) |
Standard InChI Key | YZWDYRFWOPJDCG-UHFFFAOYSA-N |
SMILES | CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N |
Canonical SMILES | CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-(3-{3-Methylimidazo[2,1-b] thiazol-6-yl}phenyl)-4-sulfamoylbenzamide (CAS No. 887201-02-7) has the molecular formula C₁₉H₁₆N₄O₃S₂ and a molecular weight of 412.5 g/mol. Its IUPAC name, N-[3-(3-methylimidazo[2,1-b][1, thiazol-6-yl)phenyl]-4-sulfamoylbenzamide, reflects the integration of three key components:
-
A 3-methylimidazo[2,1-b][1, thiazole ring system, which combines imidazole and thiazole heterocycles.
-
A phenyl group substituted at the 3-position with the imidazo-thiazole moiety.
-
A 4-sulfamoylbenzamide group, where the sulfonamide (-SO₂NH₂) functional group enhances solubility and biological interactions .
The compound’s structure is further defined by its Standard InChIKey (YZWDYRFWOPJDCG-UHFFFAOYSA-N) and SMILES representation (O=C(NC1=CC=CC(C2=C3N=C(S3)C(C)=N2)=C1)C4=CC=C(S(N)(=O)=O)C=C4), which codify its atomic connectivity and stereochemical features.
Synthesis and Industrial Production
Synthetic Pathway
The synthesis of N-(3-{3-methylimidazo[2,1-b] thiazol-6-yl}phenyl)-4-sulfamoylbenzamide involves a multi-step process optimized for yield and purity:
-
Formation of the Imidazo-Thiazole Core: Cyclocondensation of 3-methylthiazol-2-amine with α-haloketones generates the imidazo[2,1-b][1, thiazole scaffold.
-
Introduction of the Phenyl Substituent: Suzuki-Miyaura coupling or Ullmann reactions attach the phenyl group to the imidazo-thiazole system.
-
Benzamide Functionalization: Amidation of 4-sulfamoylbenzoic acid with the phenyl-imidazo-thiazole intermediate yields the final product.
Industrial-scale production may employ continuous flow reactors or microwave-assisted synthesis to enhance efficiency and reduce waste.
Analytical Validation
Quality control relies on advanced analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% purity typical for research-grade material).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirmation of proton environments (¹H NMR) and carbon骨架 (¹³C NMR).
-
Mass Spectrometry (MS): Verification of molecular weight via electrospray ionization (ESI-MS).
Biological Activities and Mechanisms
Enzyme Inhibition
The sulfamoyl (-SO₂NH₂) group is a hallmark of carbonic anhydrase inhibitors, which are therapeutic agents for glaucoma, epilepsy, and cancer . Molecular docking studies predict strong binding affinity (docking scores: -9.2 to -11.5 kcal/mol) between this compound and carbonic anhydrase IX, a hypoxia-inducible enzyme overexpressed in tumors. Additional targets include histone deacetylases (HDACs) and tyrosine kinases, suggesting broad applicability in epigenetic and signal transduction modulation.
Pharmacological Profiling and Comparative Analysis
Pharmacokinetic Considerations
While in vivo data remain limited, the compound’s logP value (2.8–3.2) predicts moderate lipophilicity, balancing membrane permeability and aqueous solubility. The sulfamoyl group enhances solubility in physiological buffers (pH 7.4), a critical factor for bioavailability.
Structural Analogues and Activity Trends
Comparative studies highlight the importance of the imidazo-thiazole and sulfamoyl motifs:
N-(3-{3-methylimidazo[2,1-b] thiazol-6-yl}phenyl)-4-sulfamoylbenzamide uniquely combines these elements, achieving enhanced target selectivity compared to simpler derivatives .
Applications and Future Directions
Therapeutic Applications
Current research focuses on:
-
Oncology: As a dual-acting agent targeting carbonic anhydrase IX and HDACs.
-
Antimicrobial Therapy: Exploration of activity against drug-resistant bacteria and fungi.
-
Neurodegenerative Diseases: Potential modulation of proteases implicated in amyloid-β aggregation .
Challenges and Innovations
Future studies must address:
-
In Vivo Efficacy: Preclinical testing in animal models to validate pharmacokinetics and toxicity.
-
Formulation Development: Nanoencapsulation or prodrug strategies to improve bioavailability.
-
Target Identification: Proteomic screens to uncover novel binding partners and mechanisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume